Cercosporamide

Catalog No.
S002508
CAS No.
131436-22-1
M.F
C16H13NO7
M. Wt
331.28 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Cercosporamide

CAS Number

131436-22-1

Product Name

Cercosporamide

IUPAC Name

(9aS)-8-acetyl-1,3,7-trihydroxy-9a-methyl-9-oxodibenzofuran-4-carboxamide

Molecular Formula

C16H13NO7

Molecular Weight

331.28 g/mol

InChI

InChI=1S/C16H13NO7/c1-5(18)10-7(20)4-9-16(2,14(10)22)12-8(21)3-6(19)11(15(17)23)13(12)24-9/h3-4,19-21H,1-2H3,(H2,17,23)/t16-/m1/s1

InChI Key

GEWLYFZWVLXQME-MRXNPFEDSA-N

SMILES

Array

Synonyms

(9aS)-8-acetyl-1,3,7-trihydroxy-9a-methyl-9-oxodibenzofuran-4-carboxamide

Canonical SMILES

CC(=O)C1=C(C=C2C(C1=O)(C3=C(C=C(C(=C3O2)C(=O)N)O)O)C)O

Isomeric SMILES

CC(=O)C1=C(C=C2[C@@](C1=O)(C3=C(C=C(C(=C3O2)C(=O)N)O)O)C)O

The exact mass of the compound Cercosporamide is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, Fused-Ring - Heterocyclic Compounds, 2-Ring - Benzofurans - Supplementary Records. It belongs to the ontological category of polyphenol in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Cercosporamide is a naturally occurring dibenzofuran phytotoxin isolated from fungi such as *Cercosporidium henningsii*. It is recognized primarily for its potent and selective inhibition of fungal Protein Kinase C-like 1 (Pkc1), a key enzyme in the cell wall integrity pathway, making it a valuable tool for antifungal research and mechanism-of-action studies. Beyond its antifungal properties, Cercosporamide also demonstrates inhibitory activity against several mammalian kinases, including MAPK-interacting kinases (Mnk1/2), which are involved in protein translation and cancer cell proliferation. The compound is soluble in common organic solvents like DMSO, ethanol, and methanol, facilitating its use in a variety of in vitro assays.

Substituting Cercosporamide with a generic, broad-spectrum kinase inhibitor like staurosporine is unsuitable for targeted research due to significant differences in selectivity and mechanism. While staurosporine inhibits a wide range of protein kinases indiscriminately, Cercosporamide demonstrates notable selectivity for fungal Pkc1 over its human orthologs, providing a specific tool to probe the fungal cell wall integrity pathway. For example, its inhibitory concentration (IC50) against *Candida albicans* Pkc1 is in the nanomolar range, whereas its IC50 for human PKCα is over 20 times higher. This selectivity is critical for applications requiring specific pathway modulation without inducing widespread, off-target effects common with promiscuous inhibitors, ensuring that observed results are directly attributable to the inhibition of the intended fungal target.

High Potency and Selectivity for Fungal Pkc1 vs. Human PKC Isoforms

Cercosporamide exhibits potent, nanomolar-level inhibition of fungal Pkc1, a kinase essential for fungal cell wall integrity. In a direct comparison of inhibitory activity, Cercosporamide showed an IC50 of 44 nM against *Candida albicans* Pkc1, while its activity against human PKCα was significantly lower, with an IC50 of 1,022 nM. This demonstrates a ~23-fold selectivity for the fungal target over the human ortholog, a critical feature for targeted antifungal mechanism studies.

Evidence DimensionKinase Inhibition (IC50)
Target Compound Data44 nM (vs. Candida albicans Pkc1)
Comparator Or BaselineHuman PKCα: 1,022 nM
Quantified Difference23.2-fold higher selectivity for fungal Pkc1
ConditionsIn vitro kinase activity assay.

This selectivity allows researchers to specifically investigate the fungal cell wall integrity pathway with minimal confounding off-target effects on mammalian host systems.

Potent Inhibition of Mammalian Mnk2 Kinase, Exceeding Mnk1 Activity

In studies of mammalian kinases, Cercosporamide acts as a potent inhibitor of MAPK-interacting kinases, which are implicated in cancer cell proliferation. It demonstrates a clear preference for the Mnk2 isoform, with an IC50 of 11 nM, compared to an IC50 of 116 nM for Mnk1. This ~10.5-fold higher potency against Mnk2 allows for more targeted studies of this specific isoform's role in regulating protein translation via eIF4E phosphorylation.

Evidence DimensionKinase Inhibition (IC50)
Target Compound Data11 nM (vs. Mnk2)
Comparator Or BaselineMnk1: 116 nM
Quantified Difference10.5-fold higher potency against Mnk2
ConditionsIn vitro kinase inhibition assay.

For researchers investigating the Mnk signaling axis, procuring Cercosporamide provides a tool to preferentially inhibit Mnk2 over Mnk1, enabling more precise dissection of their distinct biological functions.

Defined Antifungal Efficacy Against Phytopathogens, Outperforming Analogs

When evaluated for its utility against plant pathogenic fungi, purified Cercosporamide demonstrated strong, dose-dependent inhibition of pepper anthracnose pathogens. It showed an EC50 value of 3.8 µg/mL against *Colletotrichum gloeosporioides*. In the same study, a related co-metabolite, phomodione, was largely ineffective against a similar pathogen, *C. scovillei*, with an EC50 exceeding 100 µg/mL, highlighting the specific and superior activity of the Cercosporamide structure.

Evidence DimensionAntifungal Activity (EC50)
Target Compound Data3.8 µg/mL (vs. C. gloeosporioides)
Comparator Or BaselinePhomodione: >100 µg/mL (vs. C. scovillei)
Quantified DifferenceOver 26-fold more potent than its analog against a closely related pathogen.
ConditionsIn vitro fungal growth inhibition assay.

Procuring purified Cercosporamide ensures potent and reproducible results in antifungal screening, avoiding the weak or non-existent activity of crude extracts or related but ineffective analogs like phomodione.

Process Compatibility: Documented Fermentation Yield and Solubility in Standard Lab Solvents

Cercosporamide has established production and handling characteristics, making it a reliable tool for laboratory use. Fermentation titers in beef peptone dextrose broth can reach an average of 77.5 µg/mL, indicating viable production routes. For experimental use, its solubility is confirmed in standard laboratory solvents including DMSO, ethanol, methanol, and DMF, ensuring straightforward stock solution preparation and compatibility with a wide range of biological assay formats.

Evidence DimensionSolubility & Production
Target Compound DataSoluble in DMSO, Ethanol, Methanol, DMF.
Comparator Or BaselineN/A (Baseline usability data)
Quantified DifferenceN/A
ConditionsStandard laboratory conditions. Fermentation in beef peptone dextrose broth.

This documented solubility and production data provides buyers with confidence in the compound's processability and ease of use, reducing the risk of handling or formulation issues during assay development.

Selective Probing of the Fungal Pkc1-Mediated Cell Wall Integrity Pathway

Due to its ~23-fold selectivity for fungal Pkc1 over human PKCα, Cercosporamide is the right choice for studies aiming to dissect the specific roles of this pathway in fungal growth, morphogenesis, and stress response without causing significant off-target effects in potential host systems.

Screening for Synergistic Antifungal Combinations

Cercosporamide's specific mechanism of inhibiting Pkc1 makes it an ideal candidate for combination screening with antifungals that have different modes of action. It has been shown to act synergistically with β-1,3-glucan synthase inhibitors (e.g., echinocandins), providing a validated tool for developing novel combination therapies.

Targeted Inhibition of Mnk2 in Cancer Signal Transduction Research

With a 10.5-fold higher potency against Mnk2 compared to Mnk1, Cercosporamide is a suitable tool for researchers investigating the specific contribution of Mnk2 to eIF4E phosphorylation, cell proliferation, and apoptosis in cancer cell models.

Lead Compound for Agrochemical Fungicide Discovery Programs

The demonstrated high efficacy of Cercosporamide against key phytopathogens like *Colletotrichum*, compared to the inertness of its close structural analog phomodione, establishes it as a validated starting point for structure-activity relationship (SAR) studies in the development of new agricultural fungicides.

XLogP3

0.9

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

4

Exact Mass

331.06920175 Da

Monoisotopic Mass

331.06920175 Da

Heavy Atom Count

24

Appearance

Light to dark tan solid

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Metabolism Metabolites

No information on the metabolism of dibenzofuran in mammalian organisms was found in the available literature. The bacteria Sphingomonas, Brevibacterium, Terrabacter, and Staphylococcus auricularis degrade dibenzofuran to 2,2',3-trihydroxybiphenyl via dibenzofuran 4,4a-dioxygenase. (L952)

Wikipedia

Cercosporamide

Dates

Last modified: 09-12-2023
[1]. Altman JK, et al. Inhibition of Mnk kinase activity by cercosporamide and suppressive effects on acute myeloid leukemia precursors. Blood. 2013 May 2;121(18):3675-3681.

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